Diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a tert-butyl substituent on the para position of the 4-phenyl ring and diethyl ester groups at positions 3 and 5. 1,4-DHPs are widely studied for their biological activities, including calcium channel blockade (antihypertensive effects), anticancer, antibacterial, and antileishmanial properties . The structural flexibility of the 1,4-DHP scaffold allows for extensive modifications, particularly at the 4-phenyl group and ester moieties, which significantly influence pharmacological and physicochemical properties . This article provides a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, biological activities, and structural characteristics.
Properties
IUPAC Name |
diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-8-27-21(25)18-14(3)24-15(4)19(22(26)28-9-2)20(18)16-10-12-17(13-11-16)23(5,6)7/h10-13,20,24H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOBMMDMJUIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324576-99-0 | |
| Record name | DIETHYL 4-(4-TERT-BUTYLPHENYL)-2,6-DI-ME-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multiple steps, starting with the reaction of 4-tert-butylphenylacetic acid with diethyl malonate under specific conditions. The reaction proceeds through a series of steps including esterification, cyclization, and reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and condensation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Condensation: Condensation reactions may involve the use of dehydrating agents like concentrated sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, Diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications, including as a stabilizer or additive in formulations.
Mechanism of Action
The mechanism by which Diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets and pathways . The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the 4-Phenyl Group
The para-substituted phenyl group at position 4 of the 1,4-DHP ring is a critical determinant of biological activity. Below is a comparative analysis of substituents:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, nitro) enhance cytotoxicity and antiparasitic activity, likely due to increased electrophilicity .
- Hydrophobic substituents (e.g., tert-butyl, trimethoxyphenyl) may improve lipid solubility and bioavailability, though direct evidence for the tert-butyl derivative is lacking.
- Polar groups (e.g., methoxy, hydroxy) balance solubility and target binding, as seen in antibacterial hybrids .
Ester Group Variations
The ester groups at positions 3 and 5 influence metabolic stability and solubility:
Key Observations :
- Diethyl esters strike a balance between lipophilicity and metabolic stability, making them prevalent in cytotoxic and antihypertensive DHPs .
- Smaller esters (e.g., dimethyl) are often used in crystallographic studies due to their stable packing motifs .
Structural and Crystallographic Considerations
The tert-butyl group’s steric bulk may influence conformational flexibility and crystal packing:
Biological Activity
Diethyl 4-(4-tert-butylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 386.23 | 195.9 |
| [M+Na]+ | 408.21 | 207.3 |
| [M+NH4]+ | 403.26 | 200.5 |
| [M+K]+ | 424.19 | 202.2 |
| [M-H]- | 384.22 | 196.9 |
Pharmacological Properties
Dihydropyridines are primarily known for their role as calcium channel blockers, which are widely used in treating hypertension and angina pectoris. The specific compound has shown various biological activities that warrant further investigation.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in vitro.
Antitumor Effects
Preliminary studies suggest that this compound may exhibit antitumor effects. In particular, it has been noted for its potential to inhibit the proliferation of cancer cells in various models. For instance, a study involving human cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, key pathways have been identified:
- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
- Antioxidant Mechanism : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Apoptotic Induction : Evidence suggests that it may activate intrinsic apoptotic pathways in cancer cells.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups.
Study 2: Antitumor Activity in Cell Lines
In vitro tests on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated increased annexin V staining, indicating apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
